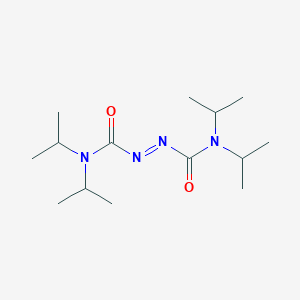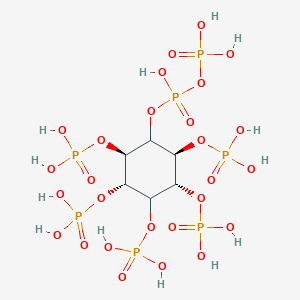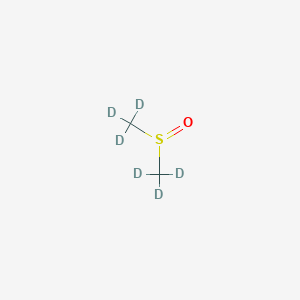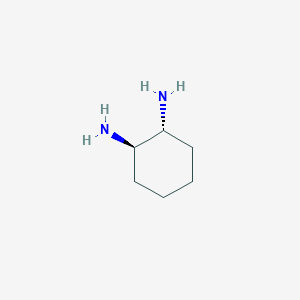
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff base derivatives, as seen in the first paper, where two new Schiff base derivatives of (2-amino-5-ethyl-thiophen-3-yl)-(2-chloro-phenyl)-methanone were synthesized and characterized . Although the exact synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is not detailed, similar synthetic routes may be applicable, involving the condensation of an amine with an aldehyde or ketone to form the corresponding Schiff base.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) geometry optimization and molecular orbital calculations were also performed to support the structural findings. These techniques could similarly be applied to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone to gain insights into its molecular structure.
Chemical Reactions Analysis
The second paper discusses the synthesis of an Fe (III) complex with an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone . This indicates that the compound can participate in complexation reactions, forming coordination compounds with metal ions. It is reasonable to infer that (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone could also engage in similar chemical reactions, potentially forming complexes with various metal ions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone are not directly reported, the characterization techniques used for related compounds, such as NMR, IR, UV-Visible, and Mossbauer spectral studies, as well as molar conductance and magnetic susceptibility measurements, provide a comprehensive understanding of their properties . These methods could be employed to analyze the physical and chemical properties of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, including its thermal stability, electronic structure, and reactivity.
Applications De Recherche Scientifique
Synthesis and Characterization
The research on related chemical compounds, such as the synthesis and characterization of (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl variant, provides insight into the methodologies applicable to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. These studies often involve spectral characterization (UV, IR, NMR) and density functional theory (DFT) calculations for structural optimization and understanding of the molecule’s properties, including equilibrium geometry, bonding features, and vibrational wave numbers. Such research aids in comprehending the thermodynamic stability and reactivity of compounds, potentially applicable to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone for various scientific applications, including antibacterial activities as indicated by molecular docking studies (Shahana & Yardily, 2020).
Crystal and Molecular Structure Analysis
Crystal and molecular structure analyses of related chemical compounds, such as 2-aminothiophene derivatives, provide valuable data on the molecular conformation and intramolecular interactions. This type of research is crucial for understanding the structural aspects of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, which can influence its chemical behavior and potential applications in materials science or pharmaceutical research. The analysis typically involves determining the crystal structure, intramolecular hydrogen bonding, and the influence of these factors on molecular conformation (Kubicki et al., 2012).
Antimicrobial and Anticancer Applications
Research on compounds with similar structural motifs has shown potential antimicrobial and anticancer applications. For example, novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity, highlighting the importance of structural optimization for enhanced biological activity. Such studies suggest potential applications of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone in developing new therapeutic agents, assuming its structural analogs demonstrate similar bioactivities (Hafez et al., 2016).
Synthesis of Organic Compounds for Material Science
The synthesis and characterization of organic compounds like Fe (III) complex of an azo dye derived from (2-Amino-5-Chlorophenyl) phenyl methanone offer insights into the design and development of materials with specific optical or electronic properties. This research is indicative of the broader applicability of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone in material science, particularly in the synthesis of complexes or dyes with unique properties (Mini et al., 2013).
Antioxidant Activity
The exploration of thiazole analogues possessing urea, thiourea, and selenourea functionality for their antioxidant activity showcases the potential for (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone derivatives to act as potent antioxidant agents. This line of research is critical for developing new antioxidants that can mitigate oxidative stress-related diseases (Reddy et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGVPIXKALANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574303 | |
| Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
CAS RN |
28910-83-0 | |
| Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28910-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)


![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)






